3-(2-Bromo-5-fluoro-phenoxy)propanenitrile
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Overview
Description
3-(2-Bromo-5-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C9H7BrFNO It is a derivative of phenoxypropanenitrile, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorophenol and 3-chloropropanenitrile.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-5-fluorophenol is reacted with 3-chloropropanenitrile under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-fluoro-phenoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Products include azides or substituted amines.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
3-(2-Bromo-5-fluoro-phenoxy)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-5-fluoro-phenoxy)propanoic acid
- 3-(2-Bromo-5-fluoro-phenoxy)propanol
- 3-(2-Bromo-5-fluoro-phenoxy)propylamine
Uniqueness
3-(2-Bromo-5-fluoro-phenoxy)propanenitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The nitrile group also provides a versatile functional handle for further chemical modifications.
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-8-3-2-7(11)6-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
JPUZSTPXHYMONB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCC#N)Br |
Origin of Product |
United States |
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